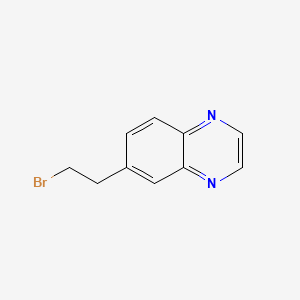

6-(2-Bromoethyl)quinoxaline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-(2-bromoethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHDLNUDQFRWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695659 | |

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204298-74-7 | |

| Record name | 6-(2-Bromoethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 2 Bromoethyl Quinoxaline and Its Precursors

Direct Bromination Strategies

Direct bromination serves as a fundamental approach for introducing bromine into quinoxaline (B1680401) structures. These reactions can be targeted at either the benzenoid ring of the quinoxaline system or, more relevantly for precursors to alkyl-halide derivatives, at an existing alkyl substituent. The success of these strategies hinges on controlling the reaction's regioselectivity and optimizing conditions to favor the desired product.

A primary pathway to creating bromomethyl or bromoethyl quinoxalines involves the radical bromination of a corresponding methyl- or ethyl-substituted quinoxaline. The conversion of a methyl group into a bromomethyl group (-CH₃ → -CH₂Br) is a key step, providing a reactive handle for further chemical modification, potentially including chain extension to a bromoethyl group.

The bromination of the quinoxaline ring system is often complicated by issues of regioselectivity. The quinoxaline nucleus can be brominated under various conditions, but these reactions frequently yield a mixture of products. thieme-connect.com The inherent reactivity of the quinoxaline system towards electrophilic substitution is lower than that of quinoline (B57606) and quinazoline, making controlled bromination challenging. thieme-connect.com

Several factors influence the site of bromination:

Acidity and Temperature : The strength of the acid used as a solvent and the reaction temperature are critical determinants for achieving regioselective bromination on the benzazine or benzodiazine core. thieme-connect.com

Substituent Effects : The presence of other substituents on the quinoxaline ring directs the position of electrophilic attack. For instance, the bromination of quinoxalin-2(1H)-one with bromine in acetic acid predominantly yields the 6-bromo isomer. thieme-connect.de

Reaction Type : The choice between radical bromination (targeting an alkyl side chain) and electrophilic aromatic substitution (targeting the ring) is paramount. Electrophilic bromination of the quinoxaline ring itself can be achieved using reagents like N-bromosuccinimide (NBS) in strong acids such as concentrated sulfuric acid (H₂SO₄). thieme-connect.com

For the specific task of converting a methyl group on a quinoxaline ring to a bromomethyl group, N-bromosuccinimide (NBS) is the reagent of choice. wikipedia.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism and is highly selective for the benzylic position. wikipedia.org

Key aspects of this methodology include:

Radical Initiators : The reaction is typically initiated by heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

Solvent : Anhydrous carbon tetrachloride (CCl₄) is a traditional solvent for these reactions. wikipedia.org

Applications : This method has been successfully applied to various methyl-substituted quinoxalines. For example, 2,3-dimethylquinoxaline (B146804) can be brominated using NBS. byu.edu Similarly, 3-methylquinoxaline-2-one undergoes bromination to yield 3-bromomethyl quinoxaline-2-one, which serves as a versatile intermediate. researchgate.net

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl-substituted Quinoxaline | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), reflux in CCl₄ | Bromomethyl-substituted Quinoxaline | wikipedia.org |

| 2,3-Dimethylquinoxaline | N-Bromosuccinimide (NBS) | Not specified | Brominated product | byu.edu |

| 3-Methylquinoxaline-2-one | Not specified | Bromination | 3-Bromomethyl quinoxaline-2-one | researchgate.net |

The introduction of one or two N-oxide functionalities to the quinoxaline ring profoundly alters its chemical reactivity. The electron-withdrawing nature of the N-oxide group deactivates the heterocyclic ring towards electrophilic attack but activates α-positions and attached alkyl groups for other transformations. nih.govresearchgate.net

A clear example of the N-oxide's influence is seen in the synthesis of haloalkyl quinoxaline 1,4-dioxides. These compounds are important as they are precursors to antibacterial drugs like quinoxidine (B158214) and dioxidine. nih.gov The synthesis involves the direct bromination of the methyl groups on the corresponding dimethyl quinoxaline 1,4-dioxide.

Specifically, the bromination of 2,3-dimethylquinoxaline 1,4-dioxide results in the formation of 2,3-bis(bromomethyl)quinoxaline (B1328767) 1,4-dioxide. nih.gov This transformation highlights the activation of the methyl groups for radical halogenation by the N-oxide functions.

The N-oxide groups exert a significant directing effect on bromination and subsequent reactions. Their electron-withdrawing character enhances the reactivity of substituents on the quinoxaline core, particularly at positions alpha to the N-oxide (positions 2 and 3). nih.govresearchgate.net

This influence manifests in several ways:

Activation of Alkyl Groups : The N-oxides facilitate the radical bromination of adjacent methyl groups, as seen in the synthesis of 2,3-bis(bromomethyl)quinoxaline 1,4-dioxide. nih.gov

Facilitation of Nucleophilic Substitution : The presence of N-oxides makes leaving groups at positions 2, 3, 6, and 7 more susceptible to nucleophilic substitution under relatively mild conditions. nih.gov

Regiochemical Control : The interplay between the N-oxide group and other substituents on the benzene (B151609) ring (at C6 or C7) can influence the regiochemistry of reactions involving the side chains. researchgate.net

Bromination of Quinoxaline N-Oxides

Synthesis of 2-(bromomethyl)quinoxaline (B1275339) 1,4-dioxide from 2-methylquinoxaline (B147225) 1,4-dioxide

Condensation Reactions for Quinoxaline Ring Formation with Bromoethyl Moieties

A fundamental and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.comsapub.orgchim.it This approach can be adapted to produce quinoxalines bearing a bromoethyl group by using appropriately substituted starting materials.

Reactions Involving o-Phenylenediamine (B120857) and Bromo-containing Dicarbonyl Compounds

The classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. chim.itnih.gov To introduce a bromoethyl moiety at the 6-position of the quinoxaline ring, a correspondingly substituted o-phenylenediamine or dicarbonyl compound would be required. For instance, the reaction of an o-phenylenediamine with a bromo-containing dicarbonyl compound, such as 1,4-dibromo-2,3-butanedione, can yield bis(bromomethyl)quinoxaline derivatives. sapub.org While this specific example does not yield 6-(2-bromoethyl)quinoxaline directly, it illustrates the principle of incorporating bromine-containing substituents through the condensation reaction.

The reaction conditions for these condensations can vary, often employing acidic catalysts like acetic acid or operating under neutral or even basic conditions. mdpi.comsapub.org Modern variations of this reaction focus on greener methodologies, utilizing catalysts like ammonium (B1175870) bifluoride in aqueous ethanol (B145695) to achieve high yields under mild conditions. nih.gov

Condensation of Isatin (B1672199) Derivatives with Bromoethyl Chains

An alternative and significant route to bromoethyl-substituted quinoxaline structures, particularly those fused with other heterocyclic systems like indoles, involves the use of isatin derivatives. mdpi.comnih.gov

A key precursor in this pathway is 1-(2-bromoethyl)-1H-indole-2,3-dione, also known as bromoethylisatin. nih.gov The synthesis of this intermediate is typically achieved through the N-alkylation of isatin. mdpi.com This reaction involves treating isatin (1H-indole-2,3-dione) with an excess of dibromoethane in a polar aprotic solvent like N,N-dimethylformamide (DMF), with a base such as potassium carbonate to facilitate the reaction. mdpi.comresearchgate.net Microwave irradiation has also been employed to accelerate this synthesis. The resulting 1-(2-bromoethyl)-1H-indole-2,3-dione is a versatile intermediate for further chemical transformations. nih.goviucr.org

Table 1: Synthesis of 1-(2-bromoethyl)-1H-indole-2,3-dione

| Reactants | Reagents & Solvents | Conditions | Product |

|---|---|---|---|

| Isatin, Dibromoethane | Potassium Carbonate, DMF | Room Temperature | 1-(2-bromoethyl)-1H-indole-2,3-dione |

The 1-(2-bromoethyl)-1H-indole-2,3-dione intermediate can then undergo condensation with o-phenylenediamine to form 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline. mdpi.comnih.govresearchgate.net This reaction is typically carried out in a suitable solvent, such as boiling acetic acid. mdpi.comresearchgate.net This cyclization reaction constructs the quinoxaline ring fused to the indole (B1671886) system, with the bromoethyl group attached at the 6-position of the resulting indolo[2,3-b]quinoxaline scaffold. nih.govresearchgate.net This compound serves as a crucial intermediate for the synthesis of various derivatives. nih.govresearchgate.net

Synthesis of 1-(2-bromoethyl)-indole-2,3-dione as an Intermediate

Advanced Synthetic Approaches and Catalysis

Beyond classical condensation methods, modern organic synthesis employs advanced catalytic systems to construct and modify quinoxaline derivatives, including those with bromoethyl substituents.

Metal-Catalyzed Cross-Coupling Reactions for Bromoethyl-Quinoxaline Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ias.ac.ineie.grrsc.org These methods can be applied to the synthesis of functionalized quinoxalines. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are widely used. ias.ac.in

While direct synthesis of this compound via cross-coupling is not extensively detailed in the provided context, the principles can be applied. For example, a quinoxaline with a suitable leaving group at the 6-position could be coupled with a bromoethyl-containing organometallic reagent. Conversely, a 6-bromoquinoxaline (B1268447) derivative could potentially undergo a cross-coupling reaction with a vinylating reagent, followed by hydrobromination to install the 2-bromoethyl group.

More specifically, palladium catalysts, often in conjunction with specialized ligands, are effective for these transformations. ias.ac.in Nickel-catalyzed cross-coupling reactions have also emerged as a powerful method for coupling alkyl electrophiles, including those containing bromine, with various organometallic reagents. nih.govnih.gov These enantioconvergent methods can even create chiral centers with high enantiomeric excess. nih.govnih.gov The application of such advanced catalytic systems provides a versatile platform for the synthesis of complex quinoxaline derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles have been increasingly applied to the synthesis of quinoxaline derivatives to mitigate the environmental impact of traditional methods, which often rely on hazardous reagents and solvents. ijirt.org The core strategy for synthesizing the quinoxaline ring system involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.com Green approaches focus on optimizing this reaction through the use of eco-friendly solvents, reusable catalysts, and energy-efficient techniques. ijirt.orgresearchgate.net

Key green methodologies applicable to quinoxaline synthesis include:

Use of Green Solvents: Water, polyethylene (B3416737) glycol (PEG-400), and ionic liquids are employed as alternatives to toxic organic solvents. researchgate.netripublication.com For instance, a catalyst-free synthesis of quinoxaline derivatives has been developed using PEG-400 as a green solvent at room temperature. ripublication.com Water has also been used as a solvent for the efficient condensation of aromatic 1,2-diketones and 1,2-diamines, yielding quinoxaline derivatives in nearly quantitative amounts without a catalyst. researchgate.net

Reusable and Eco-friendly Catalysts: Researchers have explored various green catalysts, such as L-arabinose, β-cyclodextrin, and solid acid catalysts like TiO2-Pr-SO3H. mdpi.comresearchgate.netmdpi.com These catalysts are often recoverable and reusable, reducing waste and cost. mdpi.com For example, β-cyclodextrin has been used as a supramolecular catalyst for the synthesis of indeno[1,2-b]quinoxaline derivatives in water and in a solid state at room temperature. mdpi.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction rates, reduce energy consumption, and often lead to higher yields and purity under milder conditions. ijirt.orgnih.gov

While direct synthesis of this compound using these specific green methods is not extensively detailed in the provided results, the synthesis of its precursor, 1-(2-bromoethyl)-indole-2,3-dione, involves the alkylation of isatin with an excess of dibromoethane in DMF at room temperature. mdpi.comresearchgate.net This precursor can then be condensed with 1,2-diaminobenzene to form a 6-bromoethyl-substituted indolo[2,3-b]quinoxaline. mdpi.comresearchgate.net

Table 1: Green Chemistry Approaches in Quinoxaline Synthesis

| Green Approach | Catalyst/Solvent/Method | Advantages | Reference |

|---|---|---|---|

| Green Solvents | Water, PEG-400, Ionic Liquids | Reduces use of hazardous solvents, often catalyst-free. | researchgate.netripublication.com |

| Reusable Catalysts | β-Cyclodextrin, L-arabinose, TiO2-Pr-SO3H | Mild reaction conditions, catalyst can be recovered and reused. | mdpi.comresearchgate.netmdpi.com |

| Energy-Efficient Techniques | Microwave Irradiation, Ultrasound | Accelerated reaction rates, reduced energy consumption, high purity. | ijirt.orgnih.gov |

Multi-component Reactions and One-pot Protocols

Multi-component reactions (MCRs) and one-pot syntheses are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comnih.gov These strategies are particularly advantageous for constructing the quinoxaline scaffold.

One-pot protocols for quinoxaline synthesis often involve the reaction of o-phenylenediamines with various starting materials. For example, a one-pot reaction involving imine formation, followed by cyclization and air oxidation, has been established for the synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines. mdpi.comnih.gov This acid-catalyzed reaction uses 1-(2-aminophenyl)pyrroles and a substituted aldehyde. mdpi.comnih.gov

Another efficient one-pot protocol involves the reaction of styrenes with o-phenylenediamine, which proceeds via co-bromination and oxidation to form an α-bromo ketone intermediate that subsequently condenses to yield phenylquinoxalines. This method is noted for its environmental friendliness and economic viability. Similarly, a one-pot synthesis has been developed for pyrrolo[1,2-a]quinoxaline (B1220188) derivatives catalyzed by acetic acid. mdpi.com

The synthesis of 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline, a precursor to derivatized forms of this compound, can be achieved through a one-pot condensation of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene in boiling acetic acid. mdpi.comresearchgate.net

Table 2: One-Pot Protocols for Quinoxaline Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 1-(2-aminophenyl)pyrroles, Substituted aldehyde | Acetic acid, Methanol (B129727), 60°C | 4-Aryl substituted pyrrolo[1,2-a]quinoxalines | mdpi.comnih.gov |

| Styrenes, o-Phenylenediamine | Triiodoisocyanuric acid (TICA) | Phenylquinoxalines | |

| 1-(2-Bromoethyl)-indole-2,3-dione, 1,2-Diaminobenzene | Boiling acetic acid | 6-Bromoethyl-6H-indolo[2,3-b]quinoxaline | mdpi.comresearchgate.net |

Derivatization Strategies of this compound

The 2-bromoethyl group attached to the quinoxaline core at the 6-position serves as a versatile handle for further chemical modifications, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Bromoethyl Group

The bromine atom in the 2-bromoethyl side chain is a good leaving group, making it susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups.

The reaction of haloalkyl-substituted quinoxalines with amines is a common strategy for derivatization. For instance, 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline undergoes aminodebromination with an excess of secondary amines, such as diethylamine (B46881), in boiling benzene to yield the corresponding aminoethyl derivatives. mdpi.comresearchgate.net

In related systems, such as 2,3-bis(bromomethyl)quinoxaline 1-N-oxides, the reaction with diethylamine has been studied in detail. acs.orgresearchgate.net The observed product ratios are influenced by both the substituent on the quinoxaline ring (at C6 or C7) and the presence of the N-oxide functional group, which affects the initial nucleophilic substitution. acs.org

The bromoethyl group can participate in both intermolecular substitution and intramolecular cyclization reactions. Intermolecular substitution, as seen with diethylamine, leads to the direct replacement of the bromine atom. mdpi.comresearchgate.net

However, under certain conditions, intramolecular cyclization can occur. For example, acyl(quinoxalin-2-yl)ketenes, generated thermally, can be trapped by Schiff bases in an intermolecular fashion to form pyrimido[1,6-a]quinoxaline derivatives. nih.gov In other cases, intramolecular cyclization of N-substituted aromatic ortho-diamines is a key step in forming the quinoxaline ring itself, leading to quinoxalin-2-one derivatives. sapub.org While direct evidence for intramolecular cyclization involving the 6-(2-bromoethyl) group of the title compound is not prominent in the search results, the potential for such reactions exists, depending on the presence of a suitable internal nucleophile.

Reactions with Amines (e.g., diethylamine) and Observed Product Ratios

Modifications and Functionalization of the Quinoxaline Ring System

Beyond the bromoethyl side chain, the quinoxaline ring itself can be functionalized. Quinoxalines are generally deactivated towards electrophilic substitution, but such reactions are most likely at positions 5 and 8. thieme-connect.de The presence of electron-donating groups on the benzenoid ring facilitates this type of substitution. thieme-connect.de

Conversely, the electron-withdrawing nature of the pyrazine (B50134) ring, especially when N-oxides are present, allows for nucleophilic substitution of leaving groups at positions 2, 3, 6, and 7 under relatively mild conditions. mdpi.com For example, 2,3-dichloroquinoxaline (B139996) can undergo selective mono-alkylation with terminal alkynes, which can then be used to synthesize furo[2,3-b]quinoxalines. arkat-usa.org The modification of alkyl and acyl groups already present on the quinoxaline core is another important strategy for diversification. mdpi.com For instance, the bromination of an acetyl group on the quinoxaline ring, followed by substitution with amines or thiols, yields α-aminoketones or β-mercaptoketones. mdpi.com

Introduction of Electron-Withdrawing and Electron-Donating Groups

The functionalization of the quinoxaline scaffold and its precursors through the introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) is a critical strategy for modulating the molecule's electronic properties, reactivity, and ultimately, its characteristics in various applications. beilstein-journals.orgrsc.org The electronic nature of these substituents significantly influences the synthetic pathways, reaction yields, and regioselectivity. wiley.comsemanticscholar.org

The quinoxaline nucleus is an electron-deficient aromatic heterocyclic system. yok.gov.tr The introduction of EWGs, such as nitro, cyano, or halogen groups, further decreases the electron density of the ring system. beilstein-journals.orgudayton.edu This enhanced electron deficiency, particularly in the pyrazine ring, facilitates nucleophilic aromatic substitution (SNAr) reactions. udayton.edunih.gov Conversely, the incorporation of EDGs, like alkyl or alkoxy groups, increases the electron density of the ring, which can influence the reactivity of precursors and the electronic properties of the final quinoxaline derivative. rsc.orgsemanticscholar.org

Research has shown that the strategic placement of EWGs can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a desirable trait for developing electron-transporting materials. beilstein-journals.orgd-nb.info For instance, the introduction of cyanide (CN) groups at the 6- and 7-positions of the quinoxaline moiety has been demonstrated to be an effective method for enhancing electron injection and transport properties. beilstein-journals.orgd-nb.info Similarly, substituting the quinoxaline ring with EWGs like fluoro and trifluoromethyl groups can make the molecule's reduction more facile. unav.edu

The synthesis of substituted quinoxalines often begins with appropriately functionalized precursors, such as substituted o-phenylenediamines or anilines. The nature of the substituent on these precursors plays a pivotal role in the outcome of the reaction. Studies have found that anilines substituted with EDGs are quite reactive and tend to afford high yields of the corresponding anilinoquinone intermediates. semanticscholar.org However, using anilines that bear EWGs often results in significantly lower yields under the same reaction conditions. semanticscholar.org In such cases, an alternative two-step synthetic strategy may be employed, where the quinoxaline core is first formed and the EWG is introduced subsequently via electrophilic aromatic substitution, such as nitration. semanticscholar.org

The electronic effects of substituents on the o-phenylenediamine precursor also impact the rate and regioselectivity of the condensation reaction. wiley.com Electron-rich substituents can activate the amino group in the para-position, influencing which nitrogen atom participates first in the condensation with a dicarbonyl compound. wiley.com In contrast, the presence of EWGs on the diamine ring deactivates the para-amino group, leading to a different regiochemical outcome. wiley.com

The following tables summarize detailed research findings on the introduction and effects of these functional groups in the synthesis of quinoxaline derivatives and their precursors.

Table 1: Research Findings on the Introduction of Electron-Withdrawing Groups (EWGs)

| EWG | Synthetic Context/Precursor | Research Finding | Reference |

| Nitro (NO₂) / Chlorine (Cl) | Anilines substituted with EWGs reacted with 2,3-dichloro-1,4-naphthoquinone. | The use of anilines with EWGs results in quite low yields for the synthesis of anilinoquinones. An alternative is a two-step process involving nitration after the initial reaction. | semanticscholar.org |

| Fluorine (F) | Reaction of 6,7-dichloro-5,8-quinoxalinedione with 4-nitro-1,2-phenylenediamine. | The weak basicity of the nitro-substituted diamine prevented ring closure, and only the initial condensation product was isolated. | semanticscholar.org |

| Cyano (CN) | Introduction of CN groups at the 6- and 7-positions of the quinoxaline moiety. | Demonstrated as an effective method to lower LUMO levels and enhance electron injection and transport. | beilstein-journals.orgd-nb.info |

| Trifluoromethyl (CF₃) / Chlorine (Cl) | Synthesis of 6,7-dichloro and 7-trifluoromethyl quinoxaline 1,4-di-N-oxide derivatives. | Substitution with these EWGs at the C-7 position causes a positive shift in the reduction potential, making reduction more facile. | unav.edu |

| Halogens (unspecified) | Nucleophilic substitution on the benzene ring of quinoxaline 1,4-dioxides. | The substitution of halogen atoms is more efficient when the pyrazine nucleus is activated by EWGs. | nih.gov |

Table 2: Research Findings on the Introduction of Electron-Donating Groups (EDGs)

| EDG | Synthetic Context/Precursor | Research Finding | Reference |

| Methoxy (OMe) / Ethoxy (OEt) | Anilines substituted with EDGs reacted with 2,3-dichloro-1,4-naphthoquinone. | Substituted anilines with EDGs are quite reactive and afford high yields of the corresponding anilinoquinones. | semanticscholar.org |

| Methoxy (OMe) | Reaction of 6,7-dichloro-5,8-quinoxalinedione with 4-methoxy-1,2-phenylenediamine. | The EDG-substituted diamine readily underwent condensation to form the angulated annelated product. | semanticscholar.org |

| Methyl (Me) | Condensation of 4-methyl-1,2-phenylenediamine with a dicarbonyl compound. | The weakly electron-donating methyl group did not strongly activate the para-amino group, resulting in the formation of two regioisomers. | wiley.com |

| Alkyl / Alkoxy | General quantum chemical calculations on quinoxaline derivatives. | The introduction of EDGs, particularly on the nitrogen-containing pyrazine ring, increases the electron density and decreases the reduction potential. | rsc.org |

Reactivity and Reaction Mechanisms of 6 2 Bromoethyl Quinoxaline

Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Core

While the bromoethyl group is prone to nucleophilic attack, the quinoxaline ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the presence of the electron-withdrawing nitrogen atoms.

The bromoethyl group is an alkyl group, which is generally considered an ortho-, para-director and an activating group in electrophilic aromatic substitution on a benzene ring. However, in the context of the quinoxaline ring system, the directing effects are more complex. The two nitrogen atoms in the pyrazine (B50134) ring are strongly deactivating, making the benzene ring portion of the quinoxaline the more likely site for electrophilic attack.

Redox Chemistry of 6-(2-Bromoethyl)quinoxaline and its Derivatives

The quinoxaline ring system can participate in both oxidation and reduction reactions.

Oxidation: The oxidation of quinoxaline and its derivatives can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the benzene ring to form pyrazine-2,3-dicarboxylic acid. wiley.com The presence of electron-donating groups on the benzene ring facilitates this oxidation, while electron-withdrawing groups retard it. wiley.com The bromoethyl group, being weakly activating, might have a modest effect on the oxidation of the benzene ring. Another common oxidation reaction is the formation of quinoxaline N-oxides. mdpi.com For instance, some quinoxaline derivatives can be oxidized to quinoxaline 1,4-dioxides. mdpi.com Xanthine oxidase has also been shown to catalyze the oxidation of certain quinoxaline derivatives in rodent plasma. nih.gov

Reduction: The pyrazine ring of the quinoxaline system is susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the quinoxaline ring to form 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.orgresearchgate.net The electrochemical reduction of quinoxaline derivatives has also been studied, often proceeding through the formation of a radical anion. abechem.com The reduction of quinoxalino[2,3-b]quinoxaline (B1663784) has been shown to yield a hexahydro derivative. cdnsciencepub.com Quinoxaline-1,4-dioxides can undergo N-oxide reduction, a metabolic pathway catalyzed by enzymes like porcine aldehyde oxidase. nih.gov

Oxidation and Reduction Potentials

The electrochemical properties of quinoxaline derivatives are critical to their function, particularly in biological systems where they can participate in redox cycling. The oxidation and reduction potentials are significantly influenced by the nature and position of substituents on the quinoxaline ring.

Quantum chemical calculations have become a reliable alternative to time-consuming experimental evaluations for determining the redox behavior of quinoxaline derivatives. rsc.org These studies indicate that the reduction potentials can be effectively predicted by computing the Lowest Unoccupied Molecular Orbital (LUMO) energies of the neutral molecules. rsc.org

Substituents dramatically alter these potentials. Electron-donating groups, such as alkyl groups, tend to lower the reduction potential. rsc.org Conversely, electron-withdrawing groups make the reduction potential more positive, indicating that the molecule is more readily reduced. nih.gov The bromoethyl group at the 6-position acts as an electron-withdrawing substituent, thus increasing the reduction potential of the quinoxaline core compared to the unsubstituted parent molecule. This enhanced ease of reduction is a key factor in the hypoxia-selective cytotoxicity observed in related N-oxide compounds. nih.gov

Table 1: Effect of Substituents on the Reduction Potential of Quinoxaline Derivatives

| Substituent Type | General Effect on Reduction Potential | Example |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases (becomes more negative) | 7-methyl or 7-methoxy derivatives nih.gov |

| Electron-Withdrawing (e.g., -Cl, -F, -CF₃) | Increases (becomes more positive) | 6,7-dichloro or 6,7-difluoro derivatives nih.gov |

| Bromoethyl Group (-CH₂CH₂Br) | Increases (becomes more positive) | N/A |

This table illustrates the general trends observed for substituted quinoxalines based on published research principles. rsc.orgnih.gov

Formation of N-Oxides and their Impact on Reactivity

The nitrogen atoms of the pyrazine ring in quinoxaline can be oxidized, typically with peracids, to form quinoxaline N-oxides. researchgate.net The most common and stable products are quinoxaline-1,4-dioxides (also known as quinoxaline-N,N'-dioxides). researchgate.netnih.gov

The introduction of N-oxide functionalities has a profound impact on the molecule's electronic structure and reactivity. The N-oxide groups are strongly electron-withdrawing, which further increases the electron deficiency of the quinoxaline system. This makes the N-oxide derivatives more susceptible to reduction. nih.gov The one-electron reduction of a quinoxaline-1,4-dioxide generates a radical anion, a key step in the mechanism of action for many of their biological activities, including their use as antibacterial and antitumoral agents. nih.gov Therefore, converting this compound to its corresponding 1,4-dioxide would significantly enhance its reduction potential and alter its chemical reactivity, making the ring more susceptible to nucleophilic attack and the bromoethyl group potentially more labile.

Cyclization Reactions Involving the Bromoethyl Group

The bromoethyl side chain at the 6-position is a key functional handle for constructing more complex, fused heterocyclic systems. The bromine atom serves as an excellent leaving group, facilitating both intramolecular and intermolecular reactions.

The bromoethyl group enables the synthesis of fused polycyclic structures through intramolecular cyclization. A notable example is the synthesis of indolo[2,3-b]quinoxalines, a class of compounds investigated for their biological activities. mdpi.com

In a typical synthetic route, isatin (B1672199) is first alkylated with an excess of dibromoethane to yield 1-(2-bromoethyl)-indole-2,3-dione. This intermediate then undergoes condensation with a 1,2-diaminobenzene in boiling acetic acid. The reaction proceeds to form 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline. mdpi.com In this resulting molecule, the bromoethyl group remains available for subsequent reactions, such as aminodebromination, allowing for the introduction of various amines to create a library of derivatives. mdpi.comresearchgate.net This strategy highlights the utility of the bromoethyl moiety as a precursor for building complex, fused heterocyclic scaffolds.

The Beirut reaction is a powerful and widely used method for the one-step synthesis of quinoxaline-N,N'-dioxides. sbq.org.brmtieat.org It involves the cycloaddition of a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) with a nucleophilic partner, such as an enamine or an enolate derived from ketones or β-dicarbonyl compounds. nih.govsbq.org.br

While the Beirut reaction is used to construct the quinoxaline dioxide core itself, its principles are relevant to molecules containing a bromoethyl substituent. The regioselectivity of the reaction—that is, the final position of substituents on the newly formed quinoxaline ring—is a critical aspect. When a monosubstituted benzofuroxan is used, a mixture of 6- and 7-substituted quinoxaline-1,4-dioxides can be formed. nih.govresearchgate.net The ratio of these isomers is heavily dependent on the electronic nature of the substituent on the benzofuroxan ring. Studies have shown that when the benzofuroxan bears an electron-withdrawing group, the formation of the 6-substituted isomer is favored. researchgate.netnih.gov

The generally accepted mechanism for the Beirut reaction begins with the nucleophilic addition of an enolate ion to one of the electrophilic nitrogen atoms of the benzofuroxan ring, which exists in tautomeric equilibrium. nih.govsbq.org.br This attack forms an open-chain intermediate. sbq.org.br The next step involves a ring-closing condensation where the imino-oxide group attacks the carbonyl carbon of the original enolate partner. This is followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic quinoxaline-N,N'-dioxide ring system. sbq.org.br

Role of Computational Studies in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine the optimized geometry—the most stable, lowest-energy three-dimensional arrangement of atoms—of a compound. For quinoxaline derivatives, computational studies frequently utilize DFT with the B3LYP hybrid functional and a 6-31G(d,p) basis set to achieve a balance of accuracy and computational efficiency. jmaterenvironsci.comjmaterenvironsci.comscholarsresearchlibrary.comscholarsresearchlibrary.com

The geometry optimization process for this compound involves calculating the molecule's electronic energy for various atomic arrangements until a true energy minimum on the potential energy surface is found. This optimized structure provides critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, the planarity of the quinoxaline ring system and the orientation of the bromoethyl substituent are key geometrical parameters determined through this method. nih.gov

Once the optimized geometry is obtained, it serves as the basis for calculating various electronic properties and energy profiles for chemical reactions. These profiles map the energy changes that occur as reactants transform into products, allowing researchers to predict reaction pathways, transition states, and activation energies, which are fundamental to understanding reaction mechanisms.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C6-C1' | ~1.51 Å |

| Bond Length | C1'-C2' | ~1.53 Å |

| Bond Length | C2'-Br | ~1.97 Å |

| Bond Angle | C5-C6-C1' | ~121° |

| Bond Angle | C6-C1'-C2' | ~112° |

| Dihedral Angle | C5-C6-C1'-C2' | Variable (see Conformational Analysis) |

Note: The data in this table is illustrative, based on standard values and data from similar quinoxaline structures, as specific experimental or calculated values for this compound were not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for finding a molecule's lowest-energy static structure, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational flexibility. nih.govnih.gov This is particularly important for this compound, which possesses a flexible ethyl side chain capable of rotating around its single bonds.

A typical MD simulation protocol for a quinoxaline derivative involves first heating a starting geometry to a specified temperature (e.g., 900 K) to provide enough energy to overcome rotational barriers. unlp.edu.ar The system is then allowed to evolve over a set period, often on the scale of picoseconds to nanoseconds, while its coordinates are saved at regular intervals. unlp.edu.ar This process generates a trajectory that maps the molecule's movement and conformational changes over time. galaxyproject.org

Analysis of the MD trajectory allows for the identification of the most populated and energetically favorable conformations, known as rotamers or conformers. For this compound, the key variable is the dihedral angle of the C-C bond in the bromoethyl group relative to the quinoxaline ring. The simulation can reveal the relative stability of different rotamers (e.g., anti vs. gauche conformations) and the energy barriers for rotation between them. This information is critical for understanding how the molecule might orient itself when interacting with other chemical species. researchgate.net

| Conformer | Dihedral Angle Range | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° ± 30° | 0.00 (most stable) | ~65% |

| Synclinal (Gauche) | 60° ± 30° | ~0.8 | ~17% |

| Anticlinal | -60° ± 30° | ~0.8 | ~17% |

| Syn-periplanar | 0° ± 30° | > 5.0 (unstable) | <1% |

Note: The data in this table is illustrative and represents a hypothetical outcome for the conformational analysis of the flexible bromoethyl side chain. The values are based on principles of conformational analysis for substituted ethanes.

Applications of 6 2 Bromoethyl Quinoxaline in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

6-(2-Bromoethyl)quinoxaline serves as a foundational building block for constructing more elaborate heterocyclic architectures. The presence of both the quinoxaline (B1680401) core and the reactive alkyl bromide allows for sequential or one-pot reactions to build fused ring systems and large cyclic structures.

A significant application of the bromoethyl quinoxaline motif is in the synthesis of indolo[2,3-b]quinoxalines. These fused heterocyclic compounds are of considerable interest due to their biological activities, including potential antiviral and anticancer properties, which are often attributed to their ability to intercalate with DNA. nih.govresearchgate.netderpharmachemica.com

The synthesis of these complex systems often involves the intermediate, 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline. nih.govresearchgate.net A common synthetic route involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1-(2-bromoethyl)isatin derivative. mdpi.com For instance, the reaction of 1-(2-bromoethyl)-indole-2,3-dione with 1,2-diaminobenzene in boiling acetic acid directly yields 6-bromoethyl-6H-indolo-[2,3-b]quinoxaline. mdpi.com This intermediate is then typically subjected to further reactions, such as aminodebromination, where the bromine atom is displaced by various amines to generate a library of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines with diverse functionalities. nih.govmdpi.com

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product Class | Ref |

| 1-(2-Bromoethyl)-indole-2,3-dione | o-Phenylenediamine | 6-(2-Bromoethyl)-6H-indolo[2,3-b]quinoxaline | 6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxalines | mdpi.com |

| Isatin (B1672199) | 1,2-Diaminocyclohexane | hexahydro-6H-indolo[2,3-b]quinoxaline | Substituted hexahydro-6H-indolo[2,3-b]quinoxaline hydrazones | derpharmachemica.com |

This synthetic strategy highlights the role of the bromoethyl group as a crucial linker and a site for introducing chemical diversity into the final fused heterocyclic system.

The quinoxaline moiety is a desirable component in the construction of macrocycles and polymers due to its rigid structure and specific electronic properties. researchgate.netresearchgate.net Quinoxaline-containing macrocycles have been investigated as chemosensors, while quinoxaline-based polymers are prominent in materials science. researchgate.netrsc.org

The this compound structure is an ideal monomer or precursor for incorporation into these larger structures. The reactive bromoethyl group can readily participate in nucleophilic substitution reactions with difunctional or polyfunctional nucleophiles (e.g., diamines, diols, or dithiols) to form the repeating units of a polymer chain or to complete the ring structure of a macrocycle. While specific examples detailing the use of this compound in the literature are not abundant, its potential is derived from established synthetic methodologies for similar bromo-functionalized heterocyclic compounds. For example, a streamlined approach to light-emitting macrocycles has been developed using a Pd-catalyzed amination reaction, a strategy where a bromoethyl group would be a highly suitable electrophilic partner. nih.gov

Precursor for Indolo[2,3-b]quinoxalines and Related Fused Systems

Ligands and Catalysts in Transition Metal Chemistry

Quinoxaline and its derivatives are widely employed as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. isca.meisca.in These complexes are studied for their interesting magnetic, electrochemical, and photophysical properties. isca.mersc.org

The this compound scaffold is a platform for designing novel and functional ligands. The nitrogen atoms of the quinoxaline ring provide a classic bidentate N,N-coordination site. The bromoethyl group adds another layer of functionality, serving as a reactive site to either tether the quinoxaline core to other ligand fragments, creating polydentate chelators, or to anchor the complex to a solid support.

The synthesis of metal complexes often involves reacting a quinoxaline derivative with a metal salt. isca.in The properties of the resulting complex can be tuned by modifying the substituents on the quinoxaline ring. The bromoethyl group can be transformed into a variety of other functional groups (e.g., amines, ethers, thioethers, phosphines) prior to or after metal coordination, allowing for fine-tuning of the ligand's steric and electronic properties. This versatility makes this compound an attractive starting material for developing new catalysts, sensors, and metallo-supramolecular assemblies. nih.gov

Intermediate in Material Science Applications

Quinoxaline-based materials have garnered significant attention in materials science, particularly in the field of organic electronics. mtieat.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline structure makes these compounds suitable for use as n-type semiconductors, electron transport materials, and acceptor units in donor-acceptor systems. beilstein-journals.orgresearchgate.net

This compound serves as a key intermediate for synthesizing functional materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netresearchgate.netresearchgate.net For instance, indoloquinoxaline-bearing compounds, which are synthesized from bromoethyl-functionalized precursors, are used as semiconductors and as emitting layers in organic electronic devices. researchgate.net

In the context of OSCs, quinoxaline derivatives are used to construct donor-acceptor (D-A) type copolymers. ossila.commetu.edu.tr The electron-accepting quinoxaline unit is combined with an electron-donating unit to create polymers with low band gaps, which is crucial for efficient light harvesting. metu.edu.trresearchgate.net The bromoethyl group on the quinoxaline precursor is a critical reactive handle for polymerization reactions, such as Stille or Suzuki coupling, after its conversion to a suitable derivative (e.g., a stannane (B1208499) or boronic ester). This allows the quinoxaline moiety to be integrated into the polymer backbone. Recently developed quinoxaline-based non-fullerene acceptors have led to significant improvements in solar cell efficiency, underscoring the importance of these scaffolds in the field. semanticscholar.org

Development of Fluorescent and Chemosensing Materials

The quinoxaline scaffold, a heterocyclic system composed of fused benzene (B151609) and pyrazine rings, is a fundamental component in the design of advanced functional materials due to its planar, highly conjugated structure. researchgate.net This inherent architecture gives rise to desirable photophysical properties, making quinoxaline derivatives attractive candidates for fluorescent dyes, organic light-emitting diodes (OLEDs), and chemosensors. mtieat.orgresearchgate.net The compound this compound serves as a key intermediate in this field, providing a reactive handle for the strategic construction of complex, photoactive molecules.

The utility of this compound in this context lies in the reactivity of its bromoethyl group. This alkyl halide moiety is susceptible to nucleophilic substitution reactions, allowing for the covalent attachment of various fluorophores, chromophores, or receptor units. This synthetic versatility enables chemists to fine-tune the electronic and photophysical properties of the final molecule. For instance, the nitrogen atoms in the quinoxaline ring act as electron-withdrawing centers, which, when combined with electron-donating groups attached via the ethyl linker, can create a "push-pull" system. researchgate.net This intramolecular charge transfer (ICT) character is often associated with strong fluorescence and sensitivity to the local environment. beilstein-journals.org

Research into related structures highlights the potential of this molecular design. For example, new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been synthesized from a 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline intermediate. researchgate.net This transformation from a bromoethyl to an aminoethyl group opens up further possibilities for derivatization, such as amide coupling with fluorescent reporters. Indoloquinoxaline-based compounds are noted for their use as promising multifunctional chemosensors. researchgate.net

The development of chemosensors involves designing a molecule that exhibits a detectable change in its fluorescent properties upon binding to a specific analyte, such as a metal ion or an organic molecule. The quinoxaline unit often serves as the signaling component (fluorophore), while a receptor part, which can be introduced via the bromoethyl handle, provides selectivity for the target analyte. Studies on other quinoxaline derivatives have demonstrated their effectiveness as fluorescent chemosensors for detecting analytes like metal cations and nitroaromatic compounds. researchgate.net

The photophysical properties of quinoxaline-based fluorescent materials are central to their function. These properties are typically characterized by UV-visible absorption and photoluminescence spectroscopy. Key parameters include the maximum absorption wavelength (λabs), the maximum emission wavelength (λem), the Stokes shift (the difference between λabs and λem), and the fluorescence quantum yield (ΦF). For example, a vinyl benzaldehyde-containing quinoxaline derivative was reported to exhibit a strong bluish-green emission at approximately 455 nm in an ethanol (B145695) solution. wisdomlib.org The introduction of different substituents onto the quinoxaline core can significantly alter these properties, allowing for the creation of materials that emit light across the visible spectrum. scholaris.ca

Interactive Table of Photophysical Properties of Selected Quinoxaline Derivatives

The following table summarizes key photophysical data for representative fluorescent quinoxaline derivatives, illustrating the range of properties achievable through synthetic modification.

| Compound Type | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Emission Color | Reference |

| Vinyl Benzaldehyde Quinoxaline Derivative | Ethanol | Not Specified | ~455 | Not Specified | Bluish-Green | wisdomlib.org |

| 2,3-Diphenyl-6,7-dimethylquinoxaline | THF | 275, 362 | 421 | 59 | Deep Blue | scholaris.ca |

| 2,3-Bis(4-biphenyl)-6,7-dimethylquinoxaline | THF | 285, 368 | 425 | 57 | Deep Blue | scholaris.ca |

| 2,3-Bis(4-tert-butylphenyl)-6,7-dimethylquinoxaline | THF | 277, 363 | 423 | 60 | Deep Blue | scholaris.ca |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including 6-(2-Bromoethyl)quinoxaline.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for piecing together the molecular puzzle of this compound. The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and the number of protons in a given environment through integration. For instance, in a related compound, 2,3-bis(bromomethyl)quinoxaline (B1328767), the protons of the bromomethyl groups appear as a singlet at approximately 4.98 ppm in CDCl₃. rsc.org The aromatic protons on the quinoxaline (B1680401) ring system typically appear in the downfield region, generally between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) portion of the quinoxaline ring. ekb.egnih.govrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the quinoxaline ring are typically found in the aromatic region of the spectrum (around 120-150 ppm), while the carbons of the bromoethyl group will appear in the aliphatic region. ekb.egnih.govrsc.org For example, in similar quinoxaline structures, the carbons of the heterocyclic ring and the fused benzene ring show characteristic shifts that aid in their assignment. researchgate.netmdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Quinoxaline Derivatives

| Nucleus | Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 9.0 | Aromatic protons of the quinoxaline ring |

| ¹H | ~3.5 - 5.0 | Protons of the ethyl group adjacent to bromine |

| ¹³C | 120 - 150 | Carbons of the quinoxaline aromatic rings |

| ¹³C | ~30 - 40 | Carbons of the bromoethyl side chain |

Note: The exact chemical shifts for this compound may vary depending on the solvent and specific experimental conditions. The data presented is a generalized representation based on similar structures found in the literature. rsc.orgekb.egnih.govrsc.orgmdpi.com

Advanced NMR Techniques (e.g., 2D NMR) for Complex Structures

For more complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. ipb.pt Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.

A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. For this compound, this would confirm the connectivity of the protons on the bromoethyl chain and the coupling relationships between adjacent protons on the quinoxaline ring.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it, greatly simplifying the interpretation of the ¹³C NMR spectrum. For complex quinoxaline derivatives, these advanced techniques are crucial for definitive structural confirmation. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. wiley.com By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. rsc.org This technique provides strong evidence for the identity of the synthesized compound, confirming the presence of bromine through its characteristic isotopic pattern. For example, the calculated exact mass of a related bromo-quinoxaline derivative, C₂₀H₁₄BrN₂O₂ [M+H]⁺, was found to be 393.0239, with the experimental value being 393.0225. nih.gov

Table 2: HRMS Data for a Representative Bromo-Quinoxaline Compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Calculated Exact Mass [M+H]⁺ | Value would be determined experimentally |

| Observed Exact Mass [M+H]⁺ | Value would be determined experimentally |

Note: The specific HRMS data for this compound would need to be obtained through experimental analysis. rsc.orgnih.govwiley.com

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the detection and quantification of compounds at very low concentrations. leeder-analytical.com This method first separates the components of a mixture using liquid chromatography, after which the mass spectrometer detects and can fragment the ions of interest. palsystem.comchromatographyonline.com This is particularly useful for analyzing complex samples, such as in environmental monitoring or in studying the metabolism of a compound where it may be present in trace amounts. dtic.mil The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides high selectivity and sensitivity for quantitative studies. sciex.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is obtained that is characteristic of the molecule's functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the ethyl group, the C=N and C=C bonds of the quinoxaline ring, and the C-Br bond. ekb.eg The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, at approximately 550–600 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=N stretch (quinoxaline ring) | ~1630 |

| C=C stretch (aromatic ring) | 1500 - 1600 |

| C-Br stretch | 550 - 600 |

Note: The positions of IR absorption bands can be influenced by the molecular structure and physical state of the sample. ekb.eg

Characteristic Vibrational Modes

A vibrational mode is active in the IR spectrum if it results in a change in the molecular dipole moment. libretexts.org Conversely, a mode is Raman-active if it causes a change in the molecule's polarizability. libretexts.org For molecules with a center of symmetry, IR and Raman spectra are often mutually exclusive, meaning a vibration will be active in one but not the other. plus.ac.at

For this compound, characteristic vibrational modes can be predicted based on its constituent parts: the quinoxaline ring system and the bromoethyl side chain. The quinoxaline ring, a bicyclic aromatic heterocycle, exhibits a complex series of absorptions in the "fingerprint region" (below 1500 cm⁻¹) due to various bending vibrations. bdu.ac.in Specific expected vibrational modes are detailed in the table below.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aromatic C=C/C=N | Ring Stretching | 1650-1450 | IR, Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, the analysis of related quinoxaline structures provides insight into the expected molecular geometry and crystal packing.

For example, the crystal structure of 2,3-Bis(4-bromophenyl)quinoxaline has been determined by single-crystal X-ray diffraction. researchgate.net Such studies reveal critical information including bond lengths, bond angles, and dihedral angles between different planar sections of the molecule. researchgate.net The crystal packing is often stabilized by van der Waals forces. researchgate.net In more complex derivatives, intermolecular interactions such as hydrogen bonds and π–π stacking can consolidate the three-dimensional architecture. iucr.org

Table 2: Example Crystal Data for a Related Compound: 2,3-Bis(4-bromophenyl)quinoxaline researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₂Br₂N₂ |

| Molecular Weight | 440.14 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0830 (12) |

| b (Å) | 12.018 (2) |

| c (Å) | 12.323 (3) |

| α (°) | 105.47 (3) |

| β (°) | 91.89 (3) |

| γ (°) | 97.47 (3) |

| Volume (ų) | 858.7 (3) |

This technique provides an unambiguous structural proof and is invaluable for understanding the solid-state properties of quinoxaline derivatives.

Chromatographic Methods for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wisc.edu It is essential for both the purification of synthesized compounds like this compound and for the analytical determination of their purity. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used extensively to monitor the progress of chemical reactions and to assess the purity of a sample. wisc.eduscribd.com For quinoxaline derivatives, the stationary phase is typically a thin layer of silica (B1680970) gel (SiO₂) on a glass or aluminum plate. chemistryjournal.in A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to separation. wisc.edu The progress of reactions involving quinoxaline synthesis is often monitored by TLC using a mixture of n-hexane and ethyl acetate (B1210297) as the eluent. chemistryjournal.inclockss.org

Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC. jst.go.jp The principle is similar, but the stationary phase (commonly silica gel for quinoxaline compounds) is packed into a vertical glass column. clockss.orgrsc.org The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down at different rates. Fractions are collected sequentially, and those containing the pure compound are combined. The purification of various quinoxaline derivatives is frequently achieved using column chromatography with eluent systems such as petroleum ether/ethyl acetate mixtures. clockss.org

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultrahigh-Pressure Liquid Chromatography (UHPLC), are powerful analytical techniques for separating, identifying, and quantifying components in a mixture. researchgate.net UHPLC operates at much higher pressures than conventional HPLC, allowing for the use of smaller particle size columns, which results in higher resolution and faster analysis times. researchgate.net

These methods are the gold standard for determining the purity of pharmaceutical compounds, including quinoxaline derivatives. chromatographyonline.com The analysis of quinoxalines often employs reversed-phase chromatography, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture, such as water and methanol (B129727) or acetonitrile, often with a modifier like formic acid. chromatographyonline.com Derivatization of quinoxalines can also be performed to enhance detection by UV or fluorescence detectors. researchgate.netda.gov.ph

Table 3: Typical HPLC/UHPLC Conditions for Quinoxaline Analysis

| Parameter | Description |

|---|---|

| System | HPLC or UHPLC researchgate.netlcms.cz |

| Column | Reversed-phase (e.g., Acquity UHPLC BEH C18, 1.7 µm) chromatographyonline.com |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Methanol/Acetonitrile chromatographyonline.com |

| Flow Rate | 0.3 - 1.0 mL/min chromatographyonline.com |

| Detection | UV-DAD or Mass Spectrometry (MS) chromatographyonline.comresearchgate.net |

| Application | Purity determination, quantitative analysis chromatographyonline.comda.gov.ph |

Theoretical and Computational Chemistry Studies

Quantitative Structure-Property Relationships (QSPR)No QSPR studies have been conducted to establish a mathematical relationship between the structural features of 6-(2-Bromoethyl)quinoxaline and its physicochemical properties.

Correlation of Molecular Descriptors with Chemical Reactivity

The chemical reactivity of a molecule can be rationalized and predicted through a variety of molecular descriptors derived from computational chemistry. These descriptors quantify various aspects of a molecule's electronic and structural properties. For quinoxaline (B1680401) derivatives, computational methods like Density Functional Theory (DFT) are commonly used to calculate these properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies on quinoxaline derivatives often employ a range of descriptors to correlate molecular features with biological activity or physical properties. researchgate.netniscpr.res.in These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Key Molecular Descriptors and Their Implications for Reactivity:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the area around the electronegative nitrogen atoms of the quinoxaline ring would be expected to show negative potential, while the hydrogen atoms and, significantly, the ethyl group's carbon atom bonded to the bromine would exhibit positive potential, marking it as the primary electrophilic center for substitution reactions.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are calculated from HOMO and LUMO energies. These descriptors provide a general measure of a molecule's reactivity. A molecule with a high electronegativity and hardness is generally less reactive. isca.me

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) can pinpoint reactive sites. In this compound, the carbon atom bonded to the bromine will carry a significant partial positive charge (δ+), making it highly susceptible to attack by nucleophiles.

A theoretical study on a series of quinoxaline derivatives used DFT calculations to determine various molecular descriptors. researchgate.net Although this compound was not part of this specific study, the types of descriptors calculated are representative of what would be analyzed to predict its reactivity.

Table 1: Representative Molecular Descriptors Calculated for Quinoxaline Derivatives (Note: This table is illustrative, based on general computational studies of quinoxalines, as specific data for this compound is not available in the cited literature.)

| Descriptor | Typical Calculated Value Range | Relevance to Chemical Reactivity |

|---|---|---|

| $E_{HOMO}$ (eV) | -6.0 to -7.5 | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| $E_{LUMO}$ (eV) | -1.5 to -2.5 | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (eV) | 4.0 to 5.5 | Relates to molecular stability; a smaller gap suggests higher reactivity. |

| Dipole Moment (Debye) | 1.0 to 4.0 | Influences solubility and intermolecular interactions. |

| Chemical Hardness ($\eta$) | 2.0 to 2.75 | Measures resistance to change in electron distribution; higher hardness implies lower reactivity. |

For this compound, the most anticipated reaction is the nucleophilic substitution of the bromide ion. The reactivity in this process would be strongly correlated with the magnitude of the partial positive charge on the adjacent carbon and the energy of the LUMO, which would be localized along the C-Br bond's antibonding orbital (σ*).

Reaction Mechanism Simulation and Transition State Analysis

The primary reactive site of this compound is the bromoethyl side chain, which is susceptible to nucleophilic substitution reactions (SN2). Computational modeling allows for a detailed investigation of the reaction mechanism, including the identification of transition states and the calculation of activation energies.

A computational study on the oxidative nucleophilic substitution of hydrogen on 2-phenylquinoxaline (B188063) provides a framework for how such reactions can be modeled. researchgate.net This type of study involves mapping the reaction energy profile, which plots the energy of the system as it progresses from reactants to products.

Simulating the SN2 Reaction:

The reaction of this compound with a nucleophile (Nu⁻) would proceed via an SN2 mechanism. A simulation of this process would involve the following steps:

Geometry Optimization: The ground state geometries of the reactants (this compound and the nucleophile) and the products are optimized to find their lowest energy structures.

Transition State Search: A search is conducted to locate the transition state (TS) structure on the potential energy surface. For an SN2 reaction, this would be a trigonal bipyramidal geometry at the carbon atom, where the bond to the incoming nucleophile is partially formed and the bond to the leaving bromide group is partially broken. oregonstate.edu

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. A true minimum (reactant, product) will have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. oregonstate.edu

Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be run starting from the transition state to confirm that it correctly connects the reactants and products on the energy profile.

A study on the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines from 6-(2-bromoethyl)-6H-indolo[2,3-b]quinoxaline intermediates confirms that the bromoethyl group readily undergoes nucleophilic substitution. researchgate.netmdpi.com

Table 2: Hypothetical Energy Profile for an SN2 Reaction of this compound (Note: The values in this table are illustrative, based on typical SN2 reaction profiles, as specific simulation data for this compound is not available in the cited literature. Energies are relative to the reactants.)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State (TS) | [Nu---C---Br]⁻ complex with trigonal bipyramidal geometry | +15 to +25 |

| Products | 6-(2-Nu-ethyl)quinoxaline + Br⁻ | -10 to -30 (exothermic) |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of quinoxalines, often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, provides a reliable foundation. mtieat.orgsapub.org However, future research must prioritize the development of synthetic routes for 6-(2-Bromoethyl)quinoxaline that are more efficient and environmentally benign. The focus is shifting away from traditional methods that may use harsh conditions or hazardous reagents towards greener alternatives. mdpi.comresearchgate.netnih.gov

Key areas for development include:

Green Solvents and Catalysts: Research is moving towards the use of water, fluorinated alcohols, or solvent-free conditions to reduce reliance on volatile organic solvents. mtieat.orgresearchgate.net The exploration of recyclable, heterogeneous catalysts, such as alumina-supported heteropolyoxometalates or titania-based nanocatalysts, could significantly improve the sustainability of the synthesis by allowing for easy separation and reuse. nih.govnih.gov

One-Pot Procedures: Designing multi-component, one-pot reactions where reactants are combined in a single step to form the final product streamlines the synthetic process. mdpi.com This approach enhances atom economy, reduces waste from intermediate purification steps, and saves time and resources. An acid-catalyzed one-pot reaction involving an appropriately substituted 1-(2-aminophenyl)pyrrole and an aldehyde represents an efficient strategy for creating complex quinoxaline (B1680401) derivatives. mdpi.comnih.gov

Energy-Efficient Methods: The application of microwave-assisted synthesis can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com

The table below contrasts a hypothetical traditional synthesis with a potential green synthetic route for a this compound precursor, highlighting the advantages of modern methodologies.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Acetic Acid / DMF | Water or Solvent-Free |

| Catalyst | Homogeneous acid/base | Recyclable solid acid catalyst (e.g., TiO2-Pr-SO3H) nih.gov |

| Energy Input | Prolonged reflux heating | Microwave irradiation or room temperature |

| Workup | Solvent extraction, multiple purification steps | Filtration to recover catalyst, minimal purification |

| Sustainability | High solvent waste, non-recoverable catalyst | Minimal waste, catalyst recycling, lower energy consumption mdpi.comresearchgate.net |

Exploration of Undiscovered Reactivity Patterns of the Bromoethyl Group

The bromoethyl group on the quinoxaline ring is a versatile functional handle, primarily known for its role as a good leaving group in nucleophilic substitution reactions. However, its full reactive potential, particularly as influenced by the electron-deficient quinoxaline system, remains largely unexplored. Future research should aim to uncover novel reactivity patterns beyond simple substitutions.

A fascinating precedent exists in the chemistry of 2-bromoethyl-pyridinium derivatives, where secondary amines and thiols engage in an unusual substitution reaction. gla.ac.ukresearchgate.net This process is not a direct displacement but proceeds through a surprising intramolecular rearrangement initiated by nucleophilic addition to the heteroaromatic ring. gla.ac.uk This discovery suggests that the quinoxaline ring in this compound could similarly "direct" the reactivity of its side chain in unexpected ways.

Future research directions could include:

Directed Cyclization Reactions: Investigating reactions with various nucleophiles to determine if the quinoxaline ring can facilitate intramolecular cyclizations or rearrangements, leading to novel fused heterocyclic systems.

Reactions with Less Reactive Nucleophiles: Exploring whether the activation provided by the quinoxaline moiety enables reactions with nucleophiles that are typically unreactive towards isolated bromoethyl groups. gla.ac.uk

Transition-Metal-Catalyzed Cross-Coupling: Utilizing the bromoethyl group as a substrate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

| Potential Reactant | Conventional Reaction | Hypothetical Novel Reactivity |

|---|---|---|

| Secondary Amines | Direct SN2 substitution | Ring-directed intramolecular rearrangement and substitution gla.ac.uk |

| Amino Alcohols/Thiols | Formation of a linear ether/thioether | In-situ vinyl sulfonium (B1226848) salt formation followed by annulation to form 1,4-heterocyclic compounds acs.org |

| Organometallic Reagents | Simple cross-coupling | Cascade reaction involving coupling and subsequent cyclization onto the quinoxaline ring |

| Enolates | C-alkylation | Tandem alkylation-cyclization to form novel polycyclic structures |

Application in Advanced Material Design and Functionalization

Quinoxaline derivatives are highly valued in materials science for their excellent electronic properties, thermal stability, and tunable functionality. researchgate.net They are frequently used as electron-transporting materials (ETMs) in organic solar cells (OSCs) and as building blocks for polymers and emitters in organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org

The this compound derivative is an ideal candidate for future research in advanced materials, with the bromoethyl group serving as a crucial reactive anchor for material functionalization. thieme-connect.com This allows for the covalent attachment of the quinoxaline core to other molecules, polymers, or surfaces, enabling the precise design of functional materials.

Emerging trends in this area include:

Polymer Functionalization: Using this compound as a monomer or as a post-polymerization modification agent to create high-performance polymers for organic electronics. beilstein-journals.org The quinoxaline unit can enhance electron transport, while the bromoethyl linker allows for tuning solubility or grafting other functional units.

Surface Modification: Anchoring the molecule onto surfaces like graphitic carbon nitride or metal oxides to create hybrid materials. acs.org Such materials could have applications in heterogeneous catalysis or as novel sensors.

Design of Molecular Probes: The bromoethyl group can be used to link the quinoxaline chromophore to biomolecules or other targets, facilitating its use in chemical biology and sensing applications.

| Material Type | Role of this compound | Potential Application |

|---|---|---|